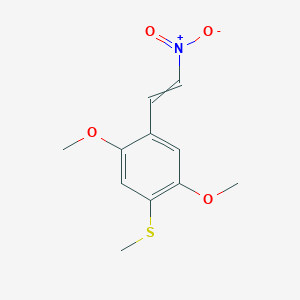
1,4-Dimethoxy-2-(methylsulfanyl)-5-(2-nitroethenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethoxy-2-(methylsulfanyl)-5-(2-nitroethenyl)benzene is an organic compound with a complex structure that includes methoxy, methylsulfanyl, and nitroethenyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethoxy-2-(methylsulfanyl)-5-(2-nitroethenyl)benzene typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route includes the nitration of a dimethoxybenzene derivative, followed by the introduction of the methylsulfanyl group and the formation of the nitroethenyl moiety through a series of substitution and addition reactions. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced analytical techniques helps in monitoring the reaction progress and ensuring the consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dimethoxy-2-(methylsulfanyl)-5-(2-nitroethenyl)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the nitro group can lead to the formation of amines or other reduced derivatives.
Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are used under controlled conditions to achieve selective reduction.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are used in the presence of catalysts or under specific temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced compounds. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
1,4-Dimethoxy-2-(methylsulfanyl)-5-(2-nitroethenyl)benzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s biological activity, including its potential as an antimicrobial or anticancer agent. Its interactions with biological molecules are of particular interest.
Medicine: The compound’s potential therapeutic properties are explored in drug development. Its ability to interact with specific molecular targets makes it a candidate for further investigation.
Industry: The compound is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,4-Dimethoxy-2-(methylsulfanyl)-5-(2-nitroethenyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, leading to various biological effects. For example, the nitroethenyl group may participate in redox reactions, while the methylsulfanyl group can interact with thiol-containing proteins. These interactions can modulate cellular processes and contribute to the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dimethoxybenzene: This compound lacks the methylsulfanyl and nitroethenyl groups, making it less reactive in certain chemical reactions.
1,4-Dimethoxy-2-nitrobenzene: This compound contains a nitro group but lacks the methylsulfanyl and nitroethenyl groups, resulting in different chemical and biological properties.
1,4-Dimethoxy-2-(methylsulfanyl)benzene:
Uniqueness
1,4-Dimethoxy-2-(methylsulfanyl)-5-(2-nitroethenyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
61638-06-0 |
|---|---|
Formule moléculaire |
C11H13NO4S |
Poids moléculaire |
255.29 g/mol |
Nom IUPAC |
1,4-dimethoxy-2-methylsulfanyl-5-(2-nitroethenyl)benzene |
InChI |
InChI=1S/C11H13NO4S/c1-15-9-7-11(17-3)10(16-2)6-8(9)4-5-12(13)14/h4-7H,1-3H3 |
Clé InChI |
XZQQADBSHWBCJP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1C=C[N+](=O)[O-])OC)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





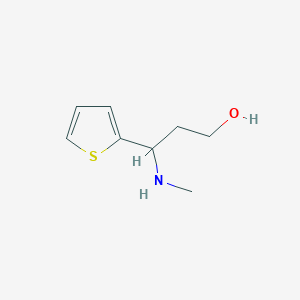

![8-(Bromomethyl)-2-(2-chloroethyl)-2-azaspiro[4.5]decane](/img/structure/B13950697.png)
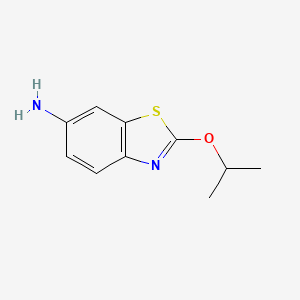
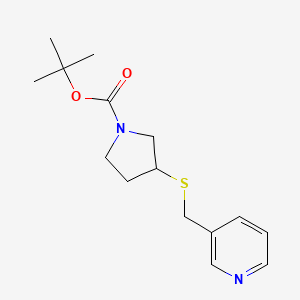

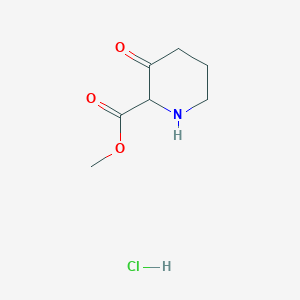



![2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13950741.png)
